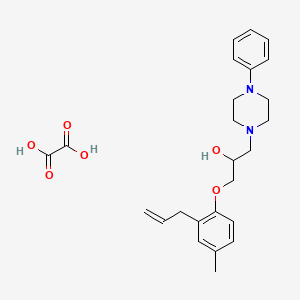
1-(2-Allyl-4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Allyl-4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol oxalate is a useful research compound. Its molecular formula is C25H32N2O6 and its molecular weight is 456.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Allyl-4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol oxalate is a complex organic compound, primarily recognized for its potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an allyl group, a piperazine moiety, and a propanol backbone with an oxalate salt formation. Its molecular formula is C23H30N2O2 with a molecular weight of 378.50 g/mol.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known to enhance binding affinity to these receptors, potentially influencing mood and anxiety levels.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, which could mediate anxiolytic effects.
- Dopamine Receptor Interaction : Its structure suggests potential dopaminergic activity, which is critical in the treatment of various psychiatric disorders.
In Vitro Studies
Research has indicated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies using LLC-PK1 cells demonstrated that the compound can induce apoptosis through oxidative stress mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LLC-PK1 | 350 | Induction of oxidative stress |
| HeLa | 200 | Apoptosis via mitochondrial pathway |
| MCF7 | 150 | Cell cycle arrest |
In Vivo Studies
Animal models have shown promising results in the modulation of behavior associated with anxiety and depression. In a mouse model, administration of the compound resulted in reduced anxiety-like behaviors measured by the elevated plus maze test.
Case Studies
Case Study 1: Antidepressant Effects
A study involving chronic administration in a rat model revealed that the compound significantly decreased depressive-like behavior as assessed by the forced swim test. The results suggest that it may exert antidepressant effects through serotonergic pathways.
Case Study 2: Neuroprotective Properties
Research indicated that the compound could protect neuronal cells from oxidative damage induced by high concentrations of oxalate. This is particularly relevant given the role of oxalate in kidney stone formation and subsequent renal injury.
Toxicological Considerations
While the compound shows therapeutic potential, it is essential to consider its toxicity profile. High concentrations have been linked to cellular damage in renal cells, emphasizing the need for careful dosing and monitoring during therapeutic use.
属性
IUPAC Name |
1-(4-methyl-2-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-3-7-20-16-19(2)10-11-23(20)27-18-22(26)17-24-12-14-25(15-13-24)21-8-5-4-6-9-21;3-1(4)2(5)6/h3-6,8-11,16,22,26H,1,7,12-15,17-18H2,2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPVXVBJBSQXMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)CC=C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














